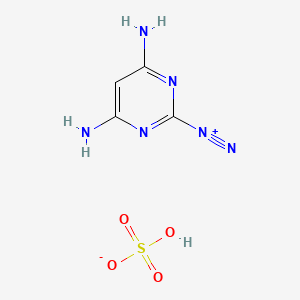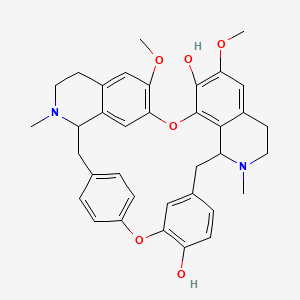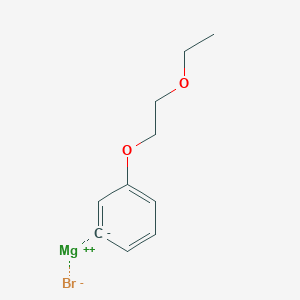
4,6-Diaminopyrimidine-2-diazonium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diaminopyrimidine-2-diazonium hydrogen sulfate is a diazonium salt derived from pyrimidine. This compound is notable for its diazonium group, which makes it highly reactive and useful in various chemical reactions, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-diaminopyrimidine-2-diazonium hydrogen sulfate typically involves the diazotization of 4,6-diaminopyrimidine. This process requires the reaction of 4,6-diaminopyrimidine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ion .
Industrial Production Methods: In an industrial setting, the production of diazonium salts like this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reagent concentrations to prevent the decomposition of the diazonium ion .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diaminopyrimidine-2-diazonium hydrogen sulfate undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The diazonium ion can couple with phenols and aromatic amines to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) chloride, copper(I) bromide, and copper(I) cyanide are commonly used in Sandmeyer reactions to introduce chloride, bromide, and cyanide groups, respectively.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners in the presence of a base, typically sodium hydroxide.
Major Products Formed:
Scientific Research Applications
4,6-Diaminopyrimidine-2-diazonium hydrogen sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-diaminopyrimidine-2-diazonium hydrogen sulfate primarily involves its diazonium group. The diazonium ion is a highly reactive electrophile that can undergo substitution and coupling reactions. In biological systems, derivatives of this compound may inhibit enzymes like dihydrofolate reductase, thereby interfering with nucleic acid synthesis and cell division .
Comparison with Similar Compounds
Benzenediazonium chloride: Another diazonium salt commonly used in organic synthesis.
4,6-Diaminopyrimidine: The parent compound from which 4,6-diaminopyrimidine-2-diazonium hydrogen sulfate is derived.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the diazonium group with the biological activity of the pyrimidine ring. This makes it particularly valuable in the synthesis of biologically active compounds and dyes .
Properties
CAS No. |
64620-80-0 |
|---|---|
Molecular Formula |
C4H6N6O4S |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
4,6-diaminopyrimidine-2-diazonium;hydrogen sulfate |
InChI |
InChI=1S/C4H5N6.H2O4S/c5-2-1-3(6)9-4(8-2)10-7;1-5(2,3)4/h1H,(H4,5,6,8,9);(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
GKIZVBGZOOTCCL-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(N=C(N=C1N)[N+]#N)N.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















